
CID 129319344
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6,6]-Phenyl-C71-butyric acid methyl ester, commonly known as PC71BM, is a fullerene derivative widely used in organic photovoltaics. It is known for its high electron affinity and electron mobility, making it an efficient electron acceptor in organic solar cells. PC71BM is a crucial component in the development of high-performance organic solar cells due to its ability to enhance light absorption and improve charge transport.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PC71BM is synthesized through a multi-step process involving the functionalization of fullerene C70. The synthesis typically begins with the reaction of C70 with bromine to form a brominated derivative. This intermediate is then reacted with phenylboronic acid in the presence of a palladium catalyst to introduce the phenyl group. The final step involves the esterification of the resulting compound with methyl butyrate to form PC71BM .
Industrial Production Methods
Industrial production of PC71BM follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in specialized facilities equipped with advanced purification and characterization techniques to meet the stringent requirements of the photovoltaic industry .
Analyse Chemischer Reaktionen
Types of Reactions
PC71BM undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its properties and enhancing its performance in different applications.
Common Reagents and Conditions
Oxidation: PC71BM can be oxidized using strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Reduction of PC71BM can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups on PC71BM with other groups to modify its properties.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PC71BM can lead to the formation of various oxygenated derivatives, while reduction can produce reduced fullerene derivatives with different electronic properties .
Wissenschaftliche Forschungsanwendungen
PC71BM has a wide range of scientific research applications, particularly in the field of organic photovoltaics. It is used as an electron acceptor in organic solar cells, where it helps to improve the efficiency of light absorption and charge transport. The compound is also used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent electronic properties .
In addition to its applications in electronics, PC71BM is also used in materials science research for the development of new nanomaterials and composites. Its unique structure and properties make it an ideal candidate for studying the interactions between fullerenes and other materials .
Wirkmechanismus
The mechanism of action of PC71BM in organic solar cells involves several key steps. When light is absorbed by the donor material in the solar cell, excitons (electron-hole pairs) are generated. These excitons then migrate to the donor-acceptor interface, where they dissociate into free charge carriers. PC71BM acts as the electron acceptor, capturing the electrons and facilitating their transport to the electrode. This process enhances the overall efficiency of the solar cell by improving charge separation and reducing recombination losses .
Vergleich Mit ähnlichen Verbindungen
PC71BM is often compared with other fullerene derivatives, such as [6,6]-phenyl-C61-butyric acid methyl ester (PC61BM). While both compounds have similar structures and functions, PC71BM has a higher electron affinity and better light absorption properties, making it more efficient in certain applications .
Other similar compounds include non-fullerene acceptors like ITIC-Th, which have gained popularity in recent years due to their tunable absorption spectra and improved stability. PC71BM remains a widely used and well-studied compound in the field of organic photovoltaics .
Conclusion
PC71BM is a versatile and highly efficient electron acceptor used in various scientific research applications, particularly in the field of organic photovoltaics. Its unique properties and ability to undergo various chemical reactions make it an essential component in the development of high-performance organic solar cells and other electronic devices. The ongoing research and development of PC71BM and similar compounds continue to drive advancements in the field of organic electronics.
Eigenschaften
Molekularformel |
C82H82O2 |
|---|---|
Molekulargewicht |
1099.5 g/mol |
InChI |
InChI=1S/C82H82O2/c1-84-11(83)8-5-9-80(10-6-3-2-4-7-10)81-76-68-60-50-40-33-24-18-12-13-15-17-16-14(12)20-27-22(16)31-32-23(17)28-21(15)30-26(19(13)24)35-41(33)51(50)61-55-45(35)37(30)47-39(28)49-43(32)53-52-42(31)48-38(27)46-36-29(20)25(18)34(40)44(36)54(60)64-58(46)66-56(48)62(52)70-71-63(53)57(49)67-59(47)65(55)73(77(81)69(61)68)75(67)79(71)82(80,81)78(70)74(66)72(64)76/h2-4,6-7,12-79H,5,8-9H2,1H3 |
InChI-Schlüssel |
VNYBSOAUSDUMGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCC1(C23C14C5C6C7C8C9C1C%10C%11C%12C%13C%10C%10C%14C%15C%13C%13C%16C%12C%12C%17C%16C%16C%18C%13C%15C%13C%15C%14C%14C%10C1C8C1C%14C8C%15C%10C%14C%13C%18C%13C%14C(C2C%10C8C4C16)C1C3C2C5C3C7C4C9C%11C%12C4C4C%17C5C%16C%13C1C5C2C43)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


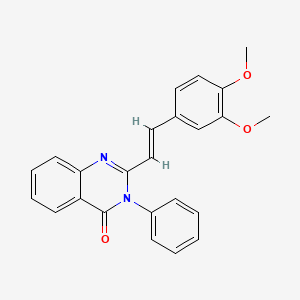

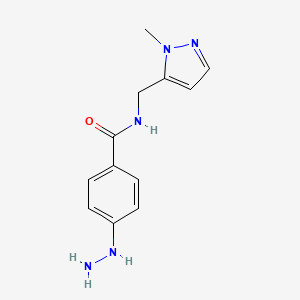
![(4AR,10BR)-8-Chloro-4-methyl-1H,2H,3H,4H,4AH,5H,6H,10BH-benzo[F]quinolin-3-one](/img/structure/B14794671.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14794680.png)
![[1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate](/img/structure/B14794691.png)
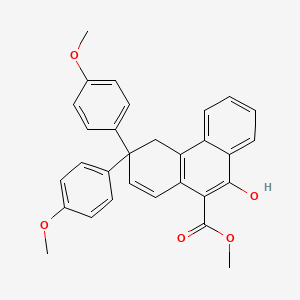
![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14794698.png)
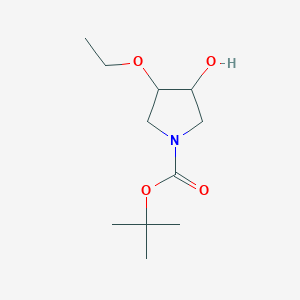

![3-(2-Oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-3-yl)prop-2-enoic acid](/img/structure/B14794733.png)
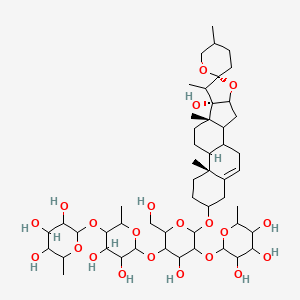

![6-(2,4-Difluorophenoxy)-2-(1,4-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B14794753.png)
